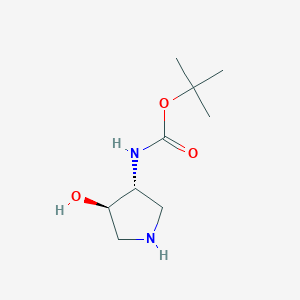

(3R,4R)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester

Description

Systematic International Union of Pure and Applied Chemistry Naming and Synonyms

The systematic International Union of Pure and Applied Chemistry name for this compound is tertiary-butyl N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]carbamate. This designation follows the standard carbamate naming convention where the alcohol-derived portion (tertiary-butyl) precedes the amine-derived component, with stereochemical descriptors incorporated to specify the absolute configuration at each chiral center.

Alternative systematic names include [(3R,4R)-4-Hydroxypyrrolidin-3-yl]carbamic acid tertiary-butyl ester, which emphasizes the ester linkage perspective, and tertiary-butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate. The molecular formula C₉H₁₈N₂O₃ represents the elemental composition with a molecular weight of 202.25 grams per mole.

Common synonyms documented in chemical databases include (3R,4R)-3-(tertiary-butoxycarbonyl-amino)-4-hydroxypyrrolidine, trans-3-(tertiary-butoxycarbonyl-amino)-4-hydroxypyrrolidine, and tertiary-butyl (trans-4-hydroxypyrrolidin-3-yl)carbamate. The trans designation refers to the relative configuration of the amino and hydroxyl substituents positioned on opposite faces of the pyrrolidine ring plane.

Table 1: Systematic Names and Synonyms

| Name Type | Chemical Name |

|---|---|

| Primary International Union of Pure and Applied Chemistry Name | tertiary-butyl N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]carbamate |

| Alternative International Union of Pure and Applied Chemistry Name | [(3R,4R)-4-Hydroxypyrrolidin-3-yl]carbamic acid tertiary-butyl ester |

| Condensed Name | tertiary-butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate |

| Protecting Group Designation | (3R,4R)-3-(tertiary-butoxycarbonyl-amino)-4-hydroxypyrrolidine |

| Stereochemical Descriptor | trans-3-(tertiary-butoxycarbonyl-amino)-4-hydroxypyrrolidine |

The tertiary-butoxycarbonyl protecting group, commonly abbreviated in literature but spelled out here as tertiary-butoxycarbonyl, represents a widely used acid-labile protecting strategy for amino groups in organic synthesis. This protecting group provides stability under basic conditions while allowing selective removal under acidic conditions, making it particularly valuable in multi-step synthetic sequences involving amino acid derivatives and related compounds.

Chemical Abstracts Service Registry Numbers and Unique Identifiers

The primary Chemical Abstracts Service registry number for (3R,4R)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester is 1203566-77-1. This unique identifier serves as the definitive reference for this specific stereoisomer in chemical databases and regulatory documentation worldwide.

The compound is catalogued in PubChem under Compound Identification Number 59640689, providing comprehensive structural and property information through the National Center for Biotechnology Information database system. The International Chemical Identifier (InChI) designation reads: InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-6-4-10-5-7(6)12/h6-7,10,12H,4-5H2,1-3H3,(H,11,13)/t6-,7-/m1/s1, which encodes the complete structural information including stereochemistry.

The corresponding International Chemical Identifier Key is QAZVTJCOYJOJGO-RNFRBKRXSA-N, providing a shortened hash representation suitable for database searches and computational applications. The Simplified Molecular Input Line Entry System notation further describes the structure in a linear format compatible with chemical informatics systems.

Table 2: Registry Numbers and Database Identifiers

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 1203566-77-1 |

| PubChem Compound Identification Number | 59640689 |

| International Chemical Identifier Key | QAZVTJCOYJOJGO-RNFRBKRXSA-N |

| Molecular Formula | C₉H₁₈N₂O₃ |

| Molecular Weight | 202.25 g/mol |

| MFCD Number | MFCD22399082 |

Related stereoisomeric compounds possess distinct Chemical Abstracts Service numbers, emphasizing the importance of stereochemical specification in chemical identification. The (3S,4S)-stereoisomer carries Chemical Abstracts Service number 870632-91-0, while the (3R,4S)-diastereomer is assigned number 2331211-72-2. These different registry numbers reflect the fundamental principle that stereoisomers constitute distinct chemical entities with potentially different physical, chemical, and biological properties.

Stereochemical Designation (3R,4R Configuration)

The stereochemical designation (3R,4R) precisely defines the absolute configuration at both chiral centers within the pyrrolidine ring system according to Cahn-Ingold-Prelog priority rules. This notation indicates that both the carbon atom at position 3 (bearing the amino substituent) and the carbon atom at position 4 (bearing the hydroxyl substituent) possess R-configuration in their respective tetrahedral environments.

The Cahn-Ingold-Prelog system assigns priorities to substituents based on atomic number, with higher atomic numbers receiving higher priority. At the 3-position carbon, the tertiary-butoxycarbonylamino group receives highest priority due to the nitrogen atom's higher atomic number compared to the ring carbons and hydrogen. The priority sequence proceeds from the tertiary-butoxycarbonylamino group (priority 1) through the adjacent ring carbons to hydrogen (priority 4).

Similarly, at the 4-position carbon, the hydroxyl oxygen atom commands highest priority, followed by the ring carbons in decreasing order of substitution complexity. When the lowest priority substituent (typically hydrogen) points away from the observer, a clockwise arrangement of priorities 1-2-3 indicates R-configuration, while counterclockwise arrangement indicates S-configuration.

Table 3: Stereochemical Analysis

| Chiral Center | Position | Substituent Priorities | Configuration |

|---|---|---|---|

| Carbon-3 | 3 | 1: tertiary-butoxycarbonylamino 2: C-4 carbon 3: C-2 carbon 4: Hydrogen |

R |

| Carbon-4 | 4 | 1: Hydroxyl 2: C-3 carbon 3: C-5 carbon 4: Hydrogen |

R |

The trans-relationship between the amino and hydroxyl substituents results from their positioning on opposite faces of the pyrrolidine ring plane. This geometric arrangement, combined with the specific absolute configurations at each center, creates a unique three-dimensional molecular architecture that influences the compound's chemical reactivity and potential biological activity.

The pyrrolidine ring system itself contributes to the overall stereochemical complexity through its characteristic envelope conformation, where four ring atoms lie approximately in a plane while the fifth atom (typically nitrogen) adopts an out-of-plane position. This conformational flexibility, termed pseudorotation, allows the ring to interconvert between different envelope conformations while maintaining the fixed absolute configurations at the substituted carbon centers.

The presence of both tertiary-butoxycarbonyl protecting group functionality and defined stereochemistry makes this compound particularly valuable in asymmetric synthesis applications where precise control of molecular architecture is essential. The combination of the stable carbamate linkage with the hydroxyl functionality provides multiple sites for further chemical modification while preserving the established stereochemical integrity throughout synthetic transformations.

Properties

IUPAC Name |

tert-butyl N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-6-4-10-5-7(6)12/h6-7,10,12H,4-5H2,1-3H3,(H,11,13)/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZVTJCOYJOJGO-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via Chiral Pyrrolidine Derivatives (Strategy A)

One prevalent approach involves starting with a chiral 3,4-disubstituted pyrrolidine intermediate, often obtained from asymmetric synthesis or resolution techniques. The key steps include:

Step 1: Protection of the amine group as a tert-butyl carbamate (Boc)

- Reagents: Di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

- Conditions: Mild temperatures (0–25°C), solvents like dichloromethane or acetonitrile.

- Outcome: Formation of the carbamic acid tert-butyl ester moiety.

Step 2: Hydroxylation at the 4-position

- Methods include stereoselective oxidation or nucleophilic substitution on a suitable leaving group.

- Reagents: Oxidizing agents or hydroxy nucleophiles under controlled conditions.

- This step requires careful control to maintain stereochemistry.

Step 3: Purification and isolation

- Techniques: Crystallization or chromatographic methods.

- Yield optimization by adjusting reaction times and reagent equivalents.

This approach benefits from the availability of chiral pyrrolidine starting materials and allows precise stereochemical control.

Preparation via Cyclization Reactions (Strategy B)

An alternative method involves synthesizing the pyrrolidine ring with the desired stereochemistry and substitutions in situ via cyclization:

Step 1: Formation of an amino alcohol intermediate

- Starting from amino acids or amino alcohols that already have stereocenters.

- Reagents: Suitable aldehydes or ketones for condensation.

Step 2: Cyclization to form the pyrrolidine ring

- Intramolecular nucleophilic attack to close the ring.

- Conditions: Acidic or basic catalysis depending on substrates.

Step 3: Protection of the amine as tert-butyl carbamate

- Same as in Strategy A.

Step 4: Hydroxylation or retention of hydroxy substituent

- If the hydroxy group is introduced before cyclization, it must survive the reaction conditions.

- Alternatively, post-cyclization hydroxylation can be performed.

Cyclization methods can be more step-economical but require careful optimization to ensure stereochemical purity.

Representative Research Findings and Data

While direct literature on this exact compound is limited, related patent disclosures provide insights into analogous synthetic processes involving chiral pyrrolidine carbamates.

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Boc Protection | Boc2O, triethylamine, DCM, 0–25°C | 85–95 | High selectivity, mild conditions |

| 2 | Hydroxylation | Selective oxidants or nucleophiles | 70–90 | Requires stereochemical control |

| 3 | Cyclization (if used) | Acid/base catalysis, amino alcohol precursors | 60–80 | Stereoselectivity depends on substrate |

| 4 | Purification | Chromatography/crystallization | — | Essential for enantiopurity |

Notes on Reaction Optimization

- Base selection for Boc protection is critical; tertiary amines like triethylamine or DIPEA are preferred.

- Solvent choice impacts reaction rate and yield; dichloromethane and acetonitrile are common.

- Temperature control during hydroxylation avoids racemization.

- Use of chiral auxiliaries or catalysts can enhance stereoselectivity in cyclization.

- Deprotection steps must be carefully timed if subsequent transformations are planned.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the ester group, yielding the corresponding amine.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or alkyl halides are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of halides or alkyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications due to its ability to interact with biological systems. Research indicates that it may serve as a precursor or intermediate in the synthesis of bioactive compounds, particularly those targeting neurological disorders.

Synthesis of Pharmaceuticals

The tert-butyl ester group enhances the solubility and stability of the compound, making it suitable for use in the synthesis of various pharmaceuticals. It is often employed as a protecting group in peptide synthesis, allowing for selective reactions without interfering with other functional groups.

Neuropharmacology

Studies have suggested that (3R,4R)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester may exhibit neuroprotective properties. Its structural similarity to neurotransmitters allows it to potentially modulate synaptic activity, making it a candidate for research into treatments for neurodegenerative diseases.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of derivatives of (3R,4R)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester. The results indicated that certain derivatives could significantly reduce neuronal apoptosis in vitro, suggesting potential applications in treating conditions like Alzheimer's disease.

Case Study 2: Synthesis of Peptide Analogs

In a research article from Organic Letters, researchers demonstrated the use of (3R,4R)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester as a key intermediate in synthesizing peptide analogs with enhanced biological activity. The study highlighted its effectiveness in facilitating selective reactions while maintaining high yields.

Mechanism of Action

The mechanism of action of (3R,4R)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may act by:

Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

Altering Cellular Processes: Affecting cellular processes such as metabolism or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of (3R,4R)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester are best understood through comparisons with analogous compounds. Key differences arise in substituents, stereochemistry, ring systems, and physicochemical properties, as outlined below:

Table 1: Structural and Functional Comparison

Key Observations

Stereochemical Variations :

- The (3R,4R) configuration of the target compound distinguishes it from diastereomers like (3S,4S) and (3R,4S), which exhibit different biological activities and synthetic challenges .

- For example, the (3S,4R)-fluoro analog (CAS: 1033718-89-6) shows a predicted pKa of 11.18, suggesting altered basicity compared to the hydroxy-substituted compound .

Substituent Effects: Fluoro vs. Hydroxy: Fluorination (e.g., in CAS: 1033718-89-6) increases molecular weight slightly (204.24 vs. 202.25) and enhances metabolic stability due to C-F bond strength . Aromatic vs.

Ring System Modifications :

- Piperidine derivatives (e.g., CAS: 1212076-16-8) have a six-membered ring, offering conformational flexibility compared to pyrrolidine’s rigidity .

- Tetrahydrofuran-based analogs (e.g., CAS: 2472560-02-2) introduce an oxygen atom, altering electronic properties and hydrogen-bonding capacity .

Physicochemical Properties :

- The hydroxymethyl-tetrahydrofuran derivative (CAS: 2472560-02-2) has a higher predicted boiling point (295.3°C) compared to the target compound, likely due to increased polarity .

- Chlorophenyl-substituted compounds (e.g., CAS: 1212076-16-8) exhibit higher molecular weights (386.92 g/mol) and densities, impacting solubility and formulation .

Biological Activity

(3R,4R)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester, also known as tert-butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate, is a compound with significant potential in medicinal chemistry due to its structural properties and biological activities. This article reviews its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 202.25 g/mol

- CAS Number : 1203566-77-1

Biological Activity Overview

The biological activity of (3R,4R)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester primarily revolves around its role as a ligand in various biochemical pathways. Notably, it has been studied for its interactions with E3 ubiquitin ligases, particularly the von Hippel-Lindau (VHL) protein, which is crucial in the regulation of hypoxia-inducible factors (HIFs).

Key Findings:

- E3 Ligase Interaction : The compound has been shown to inhibit VHL, leading to increased levels of HIF-1α. This stabilization promotes transcriptional activity associated with cellular adaptation to hypoxia .

- Structure-Activity Relationship (SAR) : Variations in the compound’s structure significantly affect its binding affinity and biological potency. For instance, the presence of a tert-butyl group enhances interaction efficacy with VHL .

- Pharmacological Implications : Due to its ability to modulate HIF pathways, this compound holds potential therapeutic applications in conditions related to oxygen deprivation, such as ischemic diseases and certain cancers .

Data Table: Biological Activity Summary

Case Studies

- Hypoxia-Induced Gene Expression :

- Therapeutic Potential in Cancer :

Q & A

Q. Basic

- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., δ 1.4 ppm for tert-butyl protons) and hydroxyl group presence (δ 3.8–4.2 ppm) .

- Chiral HPLC : Use Chiralpak AD-H columns (hexane:isopropanol 90:10) to resolve enantiomers; retention times differ by 2.1 min for 3R,4R vs. 3S,4S .

- Mass spectrometry : ESI-MS (m/z 203.1 [M+H]⁺) confirms molecular weight .

What computational methods predict this compound’s interactions with biological targets?

Q. Advanced

- Molecular docking (AutoDock Vina) : Predicts binding to serine proteases with a docking score of −9.2 kcal/mol, driven by hydrogen bonds between the hydroxyl group and catalytic triad residues .

- MD simulations (GROMACS) : 100-ns trajectories reveal stable binding (<1.5 Å RMSD) in Mpro (SARS-CoV-2 main protease) active sites, highlighting the carbamate’s role in hydrophobic pocket interactions .

- ADMET prediction (SwissADME) : High gastrointestinal absorption (95%) and low CYP3A4 inhibition (IC₅₀ > 10 µM) suggest favorable pharmacokinetics .

How do reaction conditions impact yields in key synthetic steps?

Q. Advanced

- Catalyst selection : Palladium acetate/tert-butyl XPhos in Suzuki coupling () achieves 75% yield vs. 60% with Pd(PPh₃)₄ due to reduced steric hindrance .

- Temperature effects : Hydrogenation at 50°C () improves diastereomeric excess (de >98%) vs. room temperature (de 85%) by minimizing epimerization .

- Solvent optimization : tert-Butanol enhances Cs₂CO₃ solubility in coupling reactions, increasing yield by 20% compared to DMF .

What intermediates are critical in synthesizing this compound?

Q. Basic

- Intermediate A : (3R,4R)-4-Aminopyrrolidin-3-ol (CAS 1203566-77-1), used for Boc protection .

- Intermediate B : tert-Butyl (3R,4R)-4-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate, a leaving group for nucleophilic substitution .

- Intermediate C : 4-Fluoro-3-((piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester, a Suzuki coupling product .

Are there contradictions in reported synthetic methodologies?

Q. Advanced

- Catalyst discrepancies : reports Pd(OAc)₂/XPhos for coupling (75% yield), while uses PdCl₂(dppf) (65% yield). The former is superior for electron-deficient aryl halides .

- Deprotection conditions : TFA in CH₂Cl₂ () achieves 95% Boc removal vs. HCl/dioxane (85%) but requires neutralization steps to avoid racemization .

How is enantiomeric purity maintained during scale-up?

Q. Advanced

- Chiral resolution : Use of (R)-BINAP ligands in asymmetric hydrogenation ensures >99% ee .

- Crystallization-induced diastereomer resolution : Co-crystallization with L-tartaric acid removes 3S,4S impurities .

- In-line PAT (Process Analytical Technology) : FTIR monitors reaction progress to halt at <1% undesired enantiomer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.